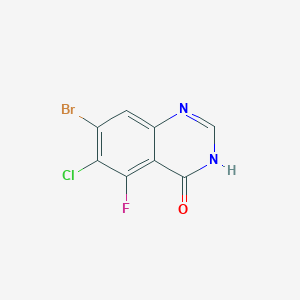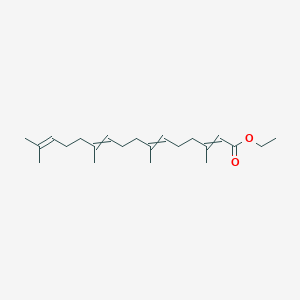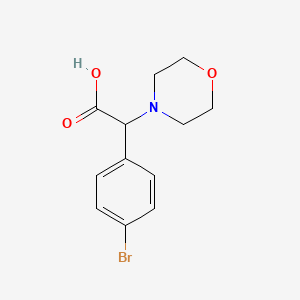
2-(Pyridin-3-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyridin-3-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a piperidine ring, a pyridine ring, and a tert-butyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the piperidine intermediate.
Attachment of the Sulfanylmethyl Group: The sulfanylmethyl group is attached via a thiolation reaction, where a thiol reacts with a suitable electrophile.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to ensure the compound’s purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyridin-3-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with modified functional groups
Substitution: Substituted pyridine derivatives
Applications De Recherche Scientifique
2-(Pyridin-3-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Biological Studies: Researchers investigate its biological activity, including its effects on cellular pathways and potential therapeutic benefits.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-(Pyridin-3-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Pyridin-3-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid methyl ester
- 2-(Pyridin-3-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid ethyl ester
- 2-(Pyridin-3-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid isopropyl ester
Uniqueness
2-(Pyridin-3-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its tert-butyl ester group, which provides steric hindrance and influences the compound’s reactivity and stability
Propriétés
Formule moléculaire |
C17H26N2O2S |
|---|---|
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
tert-butyl 2-(pyridin-3-ylmethylsulfanylmethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O2S/c1-17(2,3)21-16(20)19-10-5-4-8-15(19)13-22-12-14-7-6-9-18-11-14/h6-7,9,11,15H,4-5,8,10,12-13H2,1-3H3 |
Clé InChI |
DJTRXJCSJACJTF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCCC1CSCC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Benzo[d][1,3]dioxol-5-yl)-3-(methylamino)propan-1-ol](/img/structure/B13972846.png)



![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6,8-dimethyl-4-oxo-, ethyl ester](/img/structure/B13972879.png)








![1,1-Dimethylethyl 2-methylene-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13972928.png)
